

Application Notes and Protocols: SN1 Reaction of 2-Bromo-2-methylbutane with Methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-2-methylbutane

Cat. No.: B1582447

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Abstract

This document provides a comprehensive guide to the SN1 (Substitution Nucleophilic Unimolecular) reaction of **2-bromo-2-methylbutane** with methanol. It includes a detailed theoretical background, a step-by-step experimental protocol, and methods for product analysis. The solvolysis of **2-bromo-2-methylbutane**, a tertiary alkyl halide, in methanol, a polar protic solvent and weak nucleophile, serves as a classic example of an SN1 reaction, which proceeds through a stable tertiary carbocation intermediate. This reaction is often accompanied by a competing E1 (Elimination Unimolecular) reaction. Understanding and controlling the outcomes of such reactions are fundamental in synthetic organic chemistry and crucial for the development of new chemical entities.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups. The SN1 mechanism is a two-step process characterized by the initial, rate-determining formation of a carbocation intermediate, followed by a rapid attack by a nucleophile.^{[1][2]} The stability of the carbocation is a key factor, with tertiary carbocations being the most stable and thus favoring the SN1 pathway.^[3] The reaction of **2-bromo-2-methylbutane** with methanol exemplifies these principles, where the tertiary alkyl halide readily forms a tertiary carbocation that is then attacked by methanol to yield the

substitution product, 2-methoxy-2-methylbutane.[1][4] Concurrently, methanol can also act as a base, leading to the formation of elimination byproducts through the E1 mechanism.[4][5]

Reaction Mechanism and Kinetics

The SN1 reaction of **2-bromo-2-methylbutane** with methanol proceeds in two distinct steps:

- Formation of a Carbocation: The carbon-bromine bond in **2-bromo-2-methylbutane** cleaves heterolytically, with the bromine atom departing as a bromide ion. This is the slow, rate-determining step of the reaction and results in the formation of a planar, sp^2 -hybridized tertiary carbocation (2-methyl-2-butyl cation).[3][6]
- Nucleophilic Attack: The nucleophile, methanol, attacks the electrophilic carbocation. This attack can occur from either face of the planar carbocation.[6]
- Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another methanol molecule yields the final substitution product, 2-methoxy-2-methylbutane, and a protonated methanol molecule.[4]

The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[1][2] Therefore, the rate law is expressed as:

$$\text{Rate} = k[\text{2-bromo-2-methylbutane}]$$

This first-order kinetics is a hallmark of the SN1 mechanism.[1]

A competing E1 elimination reaction can also occur from the same carbocation intermediate, where methanol acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes.[2][4]

Quantitative Data

The solvolysis of **2-bromo-2-methylbutane** in methanol at room temperature yields a mixture of substitution and elimination products. The approximate product distribution is summarized in the table below.[7]

Product Name	Structure	Reaction Type	Yield (%)
2-Methoxy-2-methylbutane	<chem>CH3CH2(CH3)2COCH3</chem>	SN1	63
2-Methyl-2-butene	<chem>CH3CH=C(CH3)2</chem>	E1	30
2-Methyl-1-butene	<chem>CH2=C(CH3)CH2CH3</chem>	E1	7

Experimental Protocol

This protocol details the synthesis of 2-methoxy-2-methylbutane from **2-bromo-2-methylbutane** and methanol.

Materials:

- **2-Bromo-2-methylbutane** (tert-amyl bromide)
- Anhydrous Methanol (CH3OH)
- Sodium Bicarbonate (NaHCO3), saturated aqueous solution
- Anhydrous Sodium Sulfate (Na2SO4)
- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or water bath
- Separatory funnel (100 mL)
- Erlenmeyer flask (50 mL)
- Beakers
- Stirring bar and magnetic stirrer
- Apparatus for simple distillation

- Gas chromatograph-mass spectrometer (GC-MS)
- Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous methanol.
- Addition of Alkyl Halide: While stirring, add 5.0 mL (approximately 6.7 g, 0.044 mol) of **2-bromo-2-methylbutane** to the methanol.
- Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or water bath. Let the reaction proceed for 2 hours.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a 100 mL separatory funnel.
 - Add 30 mL of deionized water to the separatory funnel.
 - Gently shake the funnel, venting frequently to release any pressure.
 - Allow the layers to separate. The organic layer (containing the product) should be the upper layer.
 - Drain and discard the lower aqueous layer.
 - Wash the organic layer with 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
 - Again, separate the layers and discard the aqueous layer.
 - Wash the organic layer with 20 mL of deionized water.

- Separate and collect the organic layer in a clean, dry 50 mL Erlenmeyer flask.
- Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.
- Purification:
 - Decant the dried organic liquid into a clean, dry round-bottom flask.
 - Purify the product by simple distillation. Collect the fraction boiling between 85-88 °C. The expected product, 2-methoxy-2-methylbutane, has a boiling point of approximately 86 °C.
- Characterization:
 - Determine the yield of the purified product.
 - Analyze the product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identify any byproducts.
 - Obtain ^1H NMR and ^{13}C NMR spectra of the product to confirm its structure.

Product Characterization

Expected SN1 Product: 2-Methoxy-2-methylbutane

- Molecular Formula: $\text{C}_6\text{H}_{14}\text{O}$
- Molecular Weight: 102.17 g/mol [\[8\]](#)
- Appearance: Colorless liquid
- Boiling Point: ~86 °C

Spectroscopic Data:

- ^1H NMR (CDCl_3): Chemical shifts (δ) will be approximately:
 - 3.15 ppm (singlet, 3H, $-\text{OCH}_3$)

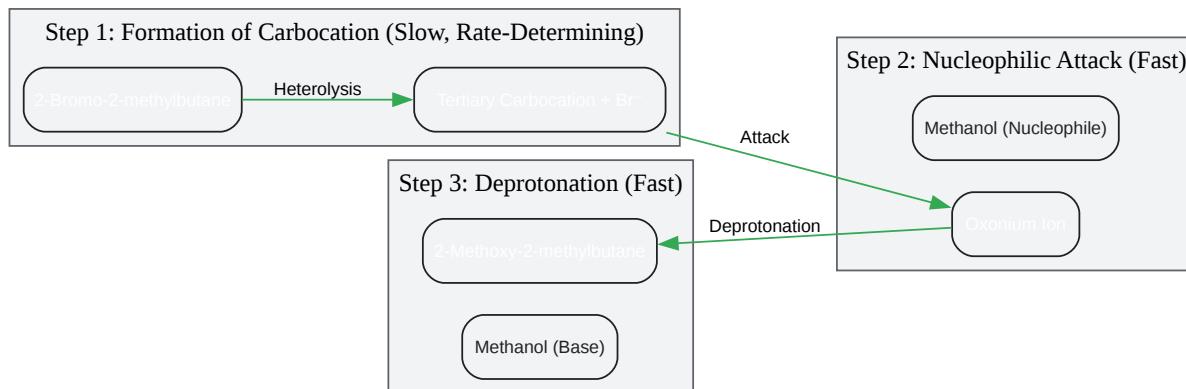
- 1.45 ppm (quartet, 2H, -CH₂CH₃)
- 1.10 ppm (singlet, 6H, -C(CH₃)₂)
- 0.85 ppm (triplet, 3H, -CH₂CH₃)
- ¹³C NMR (CDCl₃): Chemical shifts (δ) will be approximately:
 - 75 ppm (-C(CH₃)₂OCH₃)
 - 49 ppm (-OCH₃)
 - 33 ppm (-CH₂CH₃)
 - 25 ppm (-C(CH₃)₂)
 - 8 ppm (-CH₂CH₃)

Expected E1 Byproducts:

- 2-Methyl-2-butene: The major elimination product.
- 2-Methyl-1-butene: The minor elimination product.

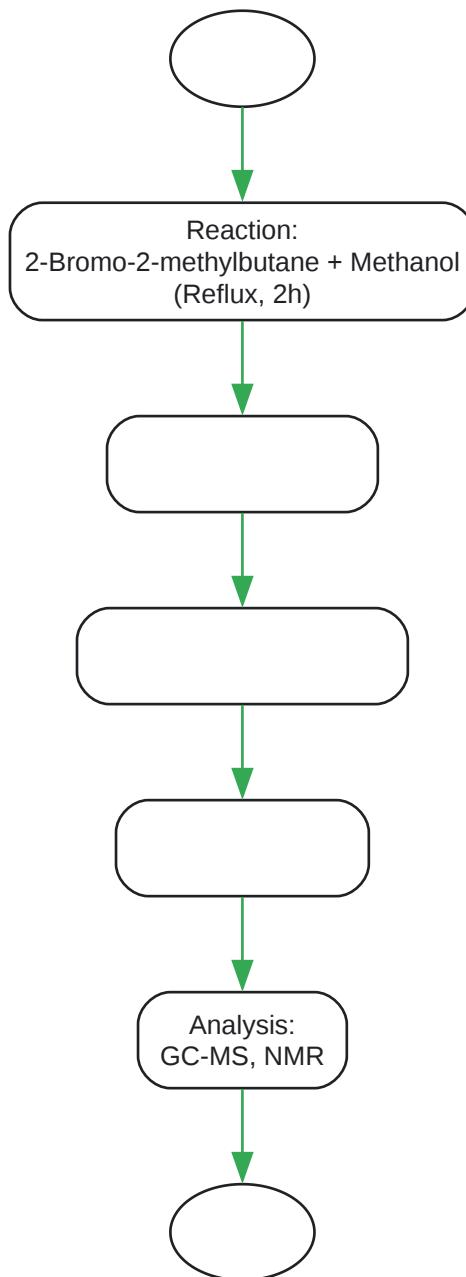
These byproducts can be identified by their characteristic peaks in the GC-MS analysis and their unique signals in NMR spectra if present in sufficient quantities.

Visualizations



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Caption: The SN1 reaction mechanism of **2-bromo-2-methylbutane** with methanol.

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- To cite this document: BenchChem. [Application Notes and Protocols: SN1 Reaction of 2-Bromo-2-methylbutane with Methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582447#sn1-reaction-of-2-bromo-2-methylbutane-with-methanol]

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